molecular formula C15H24S B6287661 tert-Butyl (4-pentylphenyl) sulfide CAS No. 2737206-78-7

tert-Butyl (4-pentylphenyl) sulfide

Cat. No. B6287661
CAS RN: 2737206-78-7
M. Wt: 236.4 g/mol
InChI Key: ITPHDAJUCGJIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (4-pentylphenyl) sulfide (TBPPS) is a colorless, volatile liquid with a characteristic sulfide odor. It is a member of the alkyl sulfide family and is used in a variety of applications in both industry and research. It is used as a flavoring agent and fragrance in food, as a fuel additive, and as an intermediate in the production of other chemicals. In research, it is used as a reagent in organic synthesis and as a substrate in biochemical and physiological studies.

Scientific Research Applications

Tert-Butyl (4-pentylphenyl) sulfide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a substrate in biochemical and physiological studies, and as an inhibitor of enzymes. It has also been used in studies of the mechanism of action of drugs, as a model compound for studying the effects of environmental pollutants, and as a tool for studying the structure and function of proteins.

Mechanism of Action

Tert-Butyl (4-pentylphenyl) sulfide is known to act as an inhibitor of enzymes, including cytochrome P450 enzymes. It has been shown to inhibit the activity of several cytochrome P450 isoforms, including CYP2B6, CYP2C9, and CYP3A4. It has also been found to inhibit the activity of other enzymes, such as cytochrome c oxidase and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress. It has also been found to have an inhibitory effect on the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism. In addition, it has been found to have an inhibitory effect on the activity of other enzymes, such as cytochrome c oxidase and xanthine oxidase.

Advantages and Limitations for Lab Experiments

Tert-Butyl (4-pentylphenyl) sulfide has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. It also has a low vapor pressure, which makes it suitable for use in closed systems. However, it is also volatile and has a low boiling point, which can make it difficult to use in certain experiments. In addition, it has a strong odor, which can be a nuisance in some experiments.

Future Directions

The future of tert-Butyl (4-pentylphenyl) sulfide research is promising. It has been used in a variety of studies and has been found to have a wide range of effects on biochemical and physiological processes. Additionally, it has potential applications in drug development and environmental studies. Some possible future directions for research include the development of more efficient synthesis methods, the study of its effects on other enzymes, and the development of methods to reduce its volatility and odor.

Synthesis Methods

Tert-Butyl (4-pentylphenyl) sulfide is produced by the reaction of 4-pentylphenol and sulfur dioxide in the presence of an acid catalyst. The reaction is carried out at elevated temperatures and pressures, and the product is then purified by distillation. The yield of the reaction is typically high, and the product is relatively pure.

properties

IUPAC Name

1-tert-butylsulfanyl-4-pentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24S/c1-5-6-7-8-13-9-11-14(12-10-13)16-15(2,3)4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPHDAJUCGJIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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